molecular formula C9H16O2S B8504251 Ethyl 2-(cyclopentylthio)acetate

Ethyl 2-(cyclopentylthio)acetate

Cat. No.: B8504251
M. Wt: 188.29 g/mol
InChI Key: AUIWVDQHCARPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(cyclopentylthio)acetate is a useful research compound. Its molecular formula is C9H16O2S and its molecular weight is 188.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

ethyl 2-cyclopentylsulfanylacetate

InChI

InChI=1S/C9H16O2S/c1-2-11-9(10)7-12-8-5-3-4-6-8/h8H,2-7H2,1H3

InChI Key

AUIWVDQHCARPTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1CCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid K2CO3 (9.01 g, 65.2 mmol) was added to a stirring solution of ethyl bromoacetate (5.16 mL, 46.6 mmol) and cyclopentanethiol (4.97 mL, 46.6 mmol) in DMF (25 mL). The resulting suspension was warmed at 65° C. for 4 hours. The reaction mixture was cooled to room temperature, diluted with water (100 mL) and extracted with hexanes (3×50 mL). The combined extract was washed with saturated brine (30 mL) and concentrated under vacuum to provide the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 1.29 (t, J=7.1 Hz, 3H), 1.43-1.65 (m, 4H), 1.66-1.81 (m, 2H), 1.93-2.10 (m, 2H), 3.13-3.30 (m, 1H), 3.25 (s, 2H), 4.19 (q, J=7.1 Hz, 2H).
Name
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
5.16 mL
Type
reactant
Reaction Step One
Quantity
4.97 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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